molecular formula C15H25N5O B14320237 7-(Pyridin-2-yl)-1,4,8,11-tetraazacyclotetradecan-5-one CAS No. 108643-56-7

7-(Pyridin-2-yl)-1,4,8,11-tetraazacyclotetradecan-5-one

Cat. No.: B14320237
CAS No.: 108643-56-7
M. Wt: 291.39 g/mol
InChI Key: PFUKFJWWNYQHEU-UHFFFAOYSA-N
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Description

7-(Pyridin-2-yl)-1,4,8,11-tetraazacyclotetradecan-5-one is a heterocyclic compound that features a pyridine ring attached to a macrocyclic tetraazacyclotetradecane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Pyridin-2-yl)-1,4,8,11-tetraazacyclotetradecan-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine-2-carboxaldehyde with a tetraamine precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as toluene and the application of heat to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

7-(Pyridin-2-yl)-1,4,8,11-tetraazacyclotetradecan-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

7-(Pyridin-2-yl)-1,4,8,11-tetraazacyclotetradecan-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Pyridin-2-yl)-1,4,8,11-tetraazacyclotetradecan-5-one involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological targets, such as enzymes or receptors, leading to various biological effects. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated with the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Pyridin-2-yl)-1,4,8,11-tetraazacyclotetradecan-5-one is unique due to its macrocyclic structure, which provides enhanced stability and the ability to form strong complexes with metal ions. This property distinguishes it from other similar compounds and makes it particularly valuable in applications requiring robust coordination chemistry .

Properties

CAS No.

108643-56-7

Molecular Formula

C15H25N5O

Molecular Weight

291.39 g/mol

IUPAC Name

7-pyridin-2-yl-1,4,8,11-tetrazacyclotetradecan-5-one

InChI

InChI=1S/C15H25N5O/c21-15-12-14(13-4-1-2-7-18-13)19-10-8-16-5-3-6-17-9-11-20-15/h1-2,4,7,14,16-17,19H,3,5-6,8-12H2,(H,20,21)

InChI Key

PFUKFJWWNYQHEU-UHFFFAOYSA-N

Canonical SMILES

C1CNCCNC(CC(=O)NCCNC1)C2=CC=CC=N2

Origin of Product

United States

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